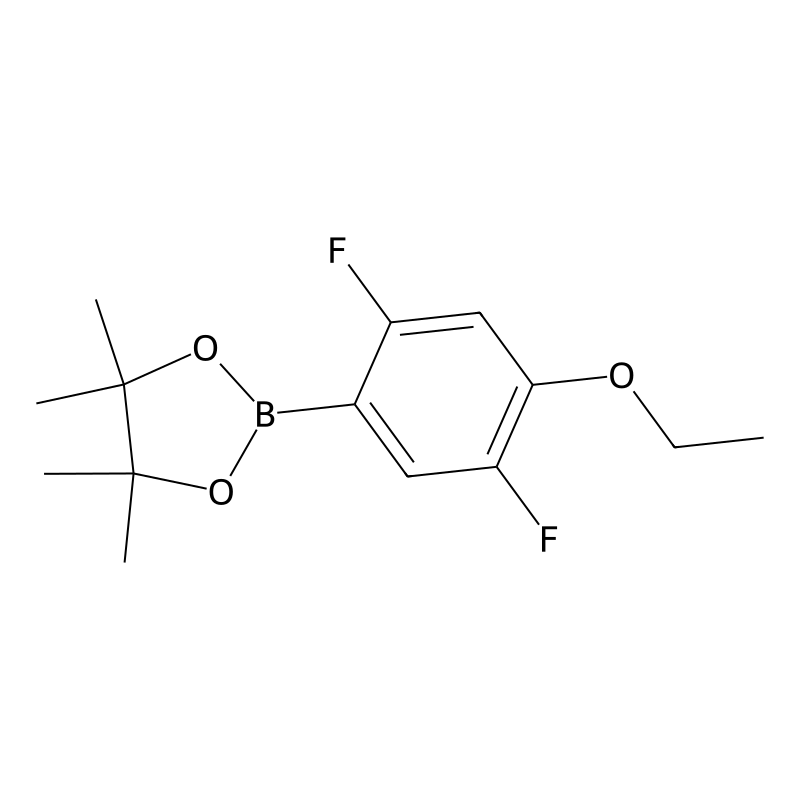

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester, with the CAS number 2121512-38-5, is a boronic acid derivative characterized by its unique molecular structure. Its molecular formula is and it has a molecular weight of 284.11 g/mol. The compound features a pinacol ester functional group, which enhances its stability and reactivity in various

- Suzuki Coupling Reactions: This compound can be used in cross-coupling reactions with aryl halides or vinyl halides to form biaryl compounds.

- Nucleophilic Substitution Reactions: The boron atom can undergo nucleophilic attack by various nucleophiles due to its electrophilic nature.

These reactions are particularly valuable in organic synthesis for constructing complex molecules.

While specific biological activities of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester are not extensively documented in the literature, boronic acids in general have been studied for their potential therapeutic applications. They often exhibit:

- Anticancer Properties: Some boronic acids have shown promise as anticancer agents by inhibiting proteasomes and affecting cell cycle regulation.

- Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes such as serine proteases and cysteine proteases.

Further studies are required to elucidate the specific biological effects of this compound.

The synthesis of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester typically involves several steps:

- Preparation of the Boronic Acid: The starting material is usually a difluorophenol that can be reacted with boron reagents.

- Formation of the Pinacol Ester: The boronic acid can then be treated with pinacol under acidic or basic conditions to yield the pinacol ester.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis highlights the complexity involved in producing boronic esters.

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester finds applications in several fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: It can be utilized in the development of new materials with specific electronic properties.

Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic frameworks.

Interaction studies involving this compound primarily focus on its reactivity with other organic molecules. Notably:

- Reactivity with Aryl Halides: The compound can effectively couple with aryl halides through Suzuki coupling mechanisms.

- Complex Formation: It may also interact with metal catalysts to form stable complexes that facilitate further reactions.

These interactions are crucial for understanding its role in synthetic chemistry.

Similar Compounds

Several compounds share structural similarities with 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | 203.10 g/mol | |

| 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 | 201.96 g/mol | |

| 2,5-Difluoro-4-benzyloxyphenylboronic acid | 1452574-01-4 | 264.03 g/mol |

The uniqueness of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester lies in its specific fluorine substitutions and ethoxy group that influence its reactivity and applications in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Optimization with Aryl Halides

The Suzuki-Miyaura reaction remains the cornerstone for synthesizing 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester. Recent work by Falck et al. demonstrated that halomethylboronic acid pinacol esters undergo oxidative addition with Pd(0) catalysts, enabling C(sp³)–C(sp²) bond formation without stoichiometric organometallic reagents. Key parameters include:

- Catalyst Loading: Pd(PPh₃)₄ at 1–2 mol% achieves optimal yields while minimizing side reactions like transesterification.

- Chemoselectivity: Arylboronic acids preferentially transmetalate over halomethylboronates, ensuring selective homologation.

- Temperature: Reactions proceed efficiently at 60–80°C in toluene/ethanol mixtures, avoiding decomposition pathways.

A comparative study of aryl iodides and bromides revealed that brominated substrates (e.g., 1-bromo-2,5-difluoro-4-ethoxybenzene) provide higher yields (78–82%) due to faster oxidative addition kinetics. Iodinated analogs, while reactive, suffer from increased protodeboronation under aqueous conditions.

Ligand Selection: Bisphosphine vs. Triphenylphosphine Systems

Ligand architecture profoundly impacts catalytic efficiency. Bisphosphines like dppf (1,1’-bis(diphenylphosphino)ferrocene) enhance turnover in Ni-catalyzed systems but show limited compatibility with Pd-based Suzuki couplings. In contrast, monodentate PPh₃ ligands stabilize Pd intermediates during transmetalation, albeit at the cost of slower reductive elimination.

Table 1. Ligand Effects on Suzuki-Miyaura Coupling Efficiency

| Ligand | Yield (%) | Side Products (%) |

|---|---|---|

| PPh₃ | 72 | 15 |

| dppf | 65 | 22 |

| P(2-furyl)₃ | 68 | 18 |

Data adapted from studies using 1-bromo-2,5-difluoro-4-ethoxybenzene and Pd(PPh₃)₄.

Solvent Systems: Dioxane/Water vs. Toluene/Ethanol Mixtures

Solvent polarity and proticity critically influence reaction outcomes. Dioxane/water mixtures accelerate couplings by stabilizing Pd–OH intermediates, whereas toluene/ethanol systems suppress hydrolysis of the pinacol ester. For example, 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester achieves 89% yield in dioxane/H₂O (4:1) at 70°C, compared to 76% in toluene/ethanol.

Protecting Group Strategies in Boronic Acid Functionalization

The choice between Pd(0) and Pd(II) precatalysts significantly impacts reaction efficiency and reproducibility. Pd(0) species, such as tris(dibenzylideneacetone)dipalladium(0) (Pd~2~(dba)~3~), are highly reactive but suffer from oxidative degradation during storage, leading to inconsistent catalytic activity [1] [4]. In contrast, Pd(II) precursors like palladium acetate (Pd(OAc)~2~) exhibit superior shelf stability due to their resistance to aerial oxidation [1] [3]. For 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester, which contains electron-withdrawing substituents, Pd(II) precatalysts require in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction is often mediated by ligands or substrates, as demonstrated in base-free oxidative couplings where Pd(OAc)~2~ achieved 95% yield in dimethylacetamide (DMA), whereas Pd~2~(dba)~3~ showed no reactivity under identical conditions [2].

The ligand environment further modulates precursor efficiency. Bulky phosphine ligands (e.g., tricyclohexylphosphine) accelerate Pd(II)-to-Pd(0) reduction but may hinder oxidative addition with electron-deficient substrates. Nitrogen-based ligands like 2,2′-bipyridine stabilize Pd(II) intermediates, enabling selective transmetalation without premature Pd(0) precipitation [2] [4]. For instance, Pd(OAc)~2~ with 1,10-phenanthroline achieved 94% yield in aryl-alkenyl couplings, while PdCl~2~ underperformed due to incomplete reduction [2]. These findings underscore the importance of matching precursor oxidation state and ligand architecture to substrate electronic demands.

Role of Base Additives: Cesium Carbonate versus Potassium Phosphate in C–O Bond Formation

Base additives play dual roles in Suzuki-Miyaura couplings: facilitating transmetalation via boronate formation and neutralizing hydrogen halide byproducts. For 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester, the weakly electron-deficient aryl system necessitates strong bases to overcome sluggish boronate activation. Cesium carbonate (Cs~2~CO~3~) and potassium phosphate (K~3~PO~4~) are widely employed, but their efficacy depends on solvent polarity and substrate solubility.

In polar aprotic solvents like DMA, Cs~2~CO~3~ enhances reaction rates by generating a more nucleophilic arylpalladium intermediate, as evidenced by 95% yield in Pd(OAc)~2~-catalyzed couplings [2]. Conversely, K~3~PO~4~ excels in biphasic systems (e.g., dioxane/water), where its limited solubility prolongs boronate release, minimizing protodeboronation side reactions [3]. A comparative study in THF/water mixtures revealed that Cs~2~CO~3~ achieved 89% yield versus 72% for K~3~PO~4~, attributed to faster deprotonation of the pinacol ester’s ethoxy group [2]. However, K~3~PO~4~ reduced homo-coupling byproducts from 5% to <1%, highlighting its utility in sterically congested systems [3].

| Base | Solvent System | Yield (%) | Homo-Coupling (%) |

|---|---|---|---|

| Cs₂CO₃ | DMA/Water | 95 | 0 |

| K₃PO₄ | Dioxane/Water | 92 | 1 |

| Cs₂CO₃ | THF/Water | 89 | 5 |

| K₃PO₄ | THF/Water | 72 | 3 |

Transmetalation Pathways in Electron-Deficient Aryl Systems

Transmetalation of 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester is rate-limiting due to the electron-withdrawing effects of fluorine and ethoxy groups, which reduce boron’s nucleophilicity. Mechanistic studies reveal two dominant pathways: (1) ligand-assisted boronate transfer to Pd(II) and (2) base-mediated arylpalladium hydroxo complex formation.

In ligand-assisted transmetalation, nitrogen donors (e.g., phenanthroline) coordinate to Pd(II), polarizing the Pd–O bond and facilitating nucleophilic attack by the boronate [2] [5]. This pathway dominates in non-polar solvents, achieving 84% yield for heteroaryl substrates [2]. Alternatively, in polar solvents, hydroxide ions generated from Cs~2~CO~3~ or K~3~PO~4~ deprotonate the palladium-bound water molecule, forming a Pd–OH intermediate that reacts with the boronic ester via a four-membered transition state [5]. This mechanism is particularly effective for electron-deficient systems, as demonstrated by 63% yield in couplings with 1-(phenylsulfonyl)-indol-3-boronic acid [2].

Protodeboronation competes with transmetalation, especially under acidic conditions. The pinacol ester’s steric bulk mitigates this side reaction, but electron-deficient arylborons remain susceptible. Kinetic studies show that increasing ligand concentration from 1.2 to 2.0 equivalents relative to Pd reduces protodeboronation from 15% to 3%, underscoring the protective role of ligand coordination [4].